molecular formula C20H23IO4 B5203934 1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene

Cat. No.: B5203934
M. Wt: 454.3 g/mol
InChI Key: WXLGSANIDBRWIP-ONEGZZNKSA-N
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Description

1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is a complex organic compound characterized by its unique structure, which includes an iodophenoxy group, ethoxy chains, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves multiple steps, starting with the preparation of the iodophenoxy intermediate This intermediate is then subjected to a series of reactions, including etherification and alkylation, to introduce the ethoxy and methoxy groups

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene involves its interaction with specific molecular targets. The iodophenoxy group can bind to certain receptors or enzymes, modulating their activity. The ethoxy and methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The prop-1-enyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-iodo-4-[2-[2-[2-[2-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene
  • 1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene

Uniqueness

1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenoxy group allows for targeted interactions with biological molecules, while the ethoxy and methoxy groups enhance its solubility and stability. The prop-1-enyl group adds further versatility, enabling the compound to participate in a wide range of chemical reactions.

Properties

IUPAC Name

1-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23IO4/c1-3-4-16-5-10-19(20(15-16)22-2)25-14-12-23-11-13-24-18-8-6-17(21)7-9-18/h3-10,15H,11-14H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLGSANIDBRWIP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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